Home > Products > Screening Compounds P81858 > Oxyntomodulin TFA
Oxyntomodulin TFA -

Oxyntomodulin TFA

Catalog Number: EVT-8043651
CAS Number:
Molecular Formula: C192H295N59O60S
Molecular Weight: 4422 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oxyntomodulin trifluoroacetic acid is classified as a gut-derived peptide hormone. It is synthesized in the intestinal mucosa from proglucagon and has structural similarities to glucagon and glucagon-like peptides. Its primary functions include regulating energy balance by inhibiting food intake and enhancing energy expenditure. Oxyntomodulin acts as a dual agonist for the glucagon receptor and the glucagon-like peptide-1 receptor, which are crucial in metabolic regulation .

Synthesis Analysis

The synthesis of oxyntomodulin trifluoroacetic acid typically employs microwave-assisted solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The process involves several steps:

  1. Resin Preparation: The peptide is synthesized on a solid support, commonly TentaGel™ S RAM resin.
  2. Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is used as a coupling reagent along with N,N-diisopropylethylamine as a base.
  3. Deprotection: The Fmoc protecting group is removed using piperidine (20% in N-methyl-2-pyrrolidone).
  4. Cleavage: The crude peptide is cleaved from the resin using a mixture of trifluoroacetic acid, triisopropylsilane, and water at room temperature for approximately two hours.
  5. Purification: After cleavage, the crude product is purified using high-performance liquid chromatography and then lyophilized to obtain the final product .
Molecular Structure Analysis

Oxyntomodulin trifluoroacetic acid has a complex molecular structure characterized by its sequence of amino acids. The peptide consists of 37 amino acids with a specific sequence that allows it to interact with its receptors effectively. The molecular formula can be represented as C167H253N43O40C_{167}H_{253}N_{43}O_{40}, with a molecular weight of approximately 3,500 Da. The structure includes several functional groups that facilitate receptor binding and biological activity .

Structural Features:

  • Amino Acid Composition: Contains residues such as arginine, aspartate, and cysteine which are critical for its biological function.
  • Disulfide Bonds: The presence of disulfide bonds contributes to the stability of the peptide structure.
  • Secondary Structure: Oxyntomodulin may exhibit alpha-helical or beta-sheet characteristics depending on its environment.
Chemical Reactions Analysis

Oxyntomodulin undergoes various biochemical reactions, particularly involving enzymatic degradation by dipeptidyl peptidase IV (DPPIV) and neutral endopeptidase. These enzymes cleave oxyntomodulin at specific sites, affecting its bioactivity:

  1. Enzymatic Degradation: Dipeptidyl peptidase IV cleaves oxyntomodulin at the N-terminal region, leading to reduced activity.
  2. Modification Effects: Inhibitors of DPPIV can enhance the stability and bioactivity of oxyntomodulin by preventing its degradation .
Mechanism of Action

Oxyntomodulin exerts its effects primarily through two receptors:

  • Glucagon Receptor: Activation leads to increased glucose production and mobilization of energy stores.
  • Glucagon-like Peptide-1 Receptor: Stimulation results in enhanced insulin secretion and reduced appetite.

The dual activation mechanism contributes to its potential use in treating obesity and type 2 diabetes by promoting weight loss and improving glycemic control .

Physical and Chemical Properties Analysis

Oxyntomodulin trifluoroacetic acid exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Stability: Stability can be affected by pH and temperature; optimal conditions vary based on formulation.
  • Melting Point: Specific melting points are not typically reported for peptides but can be inferred from similar compounds.

These properties influence its formulation for therapeutic use .

Applications

Oxyntomodulin trifluoroacetic acid has several scientific applications:

  • Anti-obesity Treatments: Due to its appetite-suppressing effects, it is being explored as a potential treatment for obesity.
  • Diabetes Management: Its role in enhancing insulin secretion makes it relevant for managing type 2 diabetes.
  • Research Tool: Used in studies investigating metabolic pathways and receptor signaling associated with energy homeostasis.

Recent studies have highlighted modified analogs of oxyntomodulin that show improved pharmacokinetic properties, making them promising candidates for drug development aimed at metabolic disorders .

Biosynthesis and Physiological Role of Oxyntomodulin

Proglucagon-Derived Peptide Family and Post-Translational Processing

Oxyntomodulin (OXM) is a 37-amino acid peptide hormone derived from the tissue-specific post-translational processing of proglucagon, a 180-amino acid precursor polypeptide encoded by the GCG gene [8] [9]. The proglucagon molecule contains multiple proteolytic cleavage sites flanked by pairs of basic amino acids (Lys-Arg or Arg-Arg), which are differentially processed by prohormone convertase (PC) enzymes [9]. The modular organization of proglucagon includes: 1) glicentin-related polypeptide (GRPP), 2) glucagon, 3) intervening peptide-1 (IP-1), 4) glucagon-like peptide-1 (GLP-1), 5) intervening peptide-2 (IP-2), and 6) glucagon-like peptide-2 (GLP-2) [2] [9]. This structural arrangement enables the generation of biologically distinct peptides through cell-specific proteolytic processing mechanisms.

Tissue-Specific Expression in Pancreatic α-Cells and Intestinal L-Cells

OXM biosynthesis occurs predominantly in intestinal enteroendocrine L-cells distributed throughout the jejunum, ileum, and colon, with increasing density toward the distal gut [10]. These specialized open-type endocrine cells possess apical microvilli that directly sample luminal nutrients, triggering hormone secretion [10]. Pancreatic α-cells also express proglucagon but generate different peptide products due to distinct processing machinery. The differential expression of prohormone convertases drives this tissue-specific processing:

  • Pancreatic α-cells: Express prohormone convertase 2 (PC2), which cleaves proglucagon primarily into glucagon (amino acids 33-61), major proglucagon fragment (MPGF; amino acids 72-158), and small quantities of glicentin (amino acids 1-69) [9]. Oxyntomodulin represents a minor product in α-cells [3].
  • Intestinal L-cells: Express prohormone convertase 1/3 (PC1/3), which processes proglucagon into glicentin (amino acids 1-69), GLP-1 (amino acids 78-107), GLP-2 (amino acids 126-158), IP-2 (amino acids 111-123), and oxyntomodulin (amino acids 33-69) [9] [10]. OXM is generated through partial cleavage of glicentin, retaining the glucagon sequence (amino acids 33-61) with a C-terminal octapeptide extension (IP-1; amino acids 62-69) [2] [8].

Table 1: Tissue-Specific Processing Products of Proglucagon

TissuePrimary ConvertaseMajor Bioactive ProductsMinor Products
Pancreatic α-cellsPC2Glucagon, Major Proglucagon FragmentGlicentin, Oxyntomodulin
Intestinal L-cellsPC1/3GLP-1, GLP-2, Glicentin, OxyntomodulinIP-1, IP-2

Differential Cleavage Mechanisms and Bioactive Fragment Generation

The enzymatic specificity of PC1/3 versus PC2 determines the bioactive peptide profile in different tissues. In intestinal L-cells, PC1/3 cleaves proglucagon at two critical sites: 1) Arg⁷¹-Arg⁷² to separate glicentin from the remaining C-terminal portion, and 2) Lys⁷⁷-Arg⁷⁸ to generate GLP-1(1-37) [9]. Oxyntomodulin is subsequently formed by partial processing of glicentin at its C-terminus, yielding the glucagon sequence with an 8-amino acid extension (IP-1: Lys-Arg-Asn-Arg-Asn-Asn-Ile-Ala) [2] [8]. This structural configuration distinguishes OXM from glucagon and enables its dual receptor specificity.

Following secretion, OXM undergoes rapid enzymatic inactivation by dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminal His¹-Ser² dipeptide, rendering it biologically inactive [1] [5]. This degradation pathway mirrors that of GLP-1 and explains the short circulating half-life (<10 minutes) of endogenous OXM [5] [8]. The DPP-4 cleavage site in OXM (His⁵-Ser⁶, corresponding to glucagon numbering) is structurally conserved with GLP-1, making both peptides susceptible to pharmacological inhibition of DPP-4 [5].

Physiological Functions in Glucose Homeostasis and Energy Expenditure

OXM exerts pleiotropic metabolic effects through dual activation of the glucagon-like peptide-1 receptor (GLP-1R) and glucagon receptor (GCGR) [2] [8]. Its physiological actions include:

Glucose Homeostasis

  • Insulin Secretion: OXM potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells via GLP-1R activation, contributing to its incretin effect [8]. This glucose-dependent insulinotropic action improves postprandial glycemic control without hypoglycemia risk [8].
  • Glucagon Suppression: Through GLP-1R-mediated stimulation of somatostatin secretion from δ-cells, OXM indirectly inhibits glucagon release from α-cells [8].
  • Gastric Emptying: OXM delays gastric emptying similarly to GLP-1, slowing nutrient absorption and reducing postprandial glucose excursions [8] [10].

Energy Expenditure and Appetite Regulation

  • Anorexigenic Effects: Peripheral OXM administration reduces energy intake by 19-42% in humans through central GLP-1R activation in hypothalamic appetite centers [2] [8]. Acute intravenous infusion reduces ad libitum food intake without altering food palatability or inducing nausea [8].
  • Energy Expenditure: OXM increases energy expenditure by 5-10% in rodents and humans via GCGR activation, likely involving brown adipose tissue thermogenesis and hepatic fat oxidation [6] [8]. Chronic subcutaneous administration (400 nmol thrice daily) induced a 2.3 kg weight loss over 4 weeks in overweight volunteers [8].

Table 2: Metabolic Effects of Oxyntomodulin Through GLP-1R and GCGR Activation

Receptor TargetPrimary Physiological EffectsDownstream Consequences
GLP-1 Receptor↑ Glucose-dependent insulin secretion ↓ Glucagon secretion ↓ Gastric emptying ↑ Satiety signalingImproved postprandial glycemia Reduced food intake (19-42%)
Glucagon Receptor↑ Hepatic glycogenolysis & gluconeogenesis ↑ Thermogenesis ↑ Lipid oxidationIncreased energy expenditure (5-10%) Transient hyperglycemia (counterbalanced by GLP-1R effects)

The physiological relevance of OXM is further evidenced by its dramatic elevation (∼10-fold) following Roux-en-Y gastric bypass surgery, correlating with improved glucose homeostasis and appetite suppression [1] [7]. Conversely, patients with type 2 diabetes exhibit impaired OXM secretion, suggesting its pathophysiological role in metabolic disease [1]. The dual receptor engagement enables synergistic effects: GLP-1R activation mitigates GCGR-induced hyperglycemia while GCGR activation enhances energy expenditure beyond what is achievable with selective GLP-1R agonists [6] [8].

Properties

Product Name

Oxyntomodulin TFA

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C192H295N59O60S

Molecular Weight

4422 g/mol

InChI

InChI=1S/C192H295N59O60S/c1-15-93(8)150(185(306)218-95(10)189(310)311)249-178(299)129(77-143(202)266)238-172(293)128(76-142(201)265)236-161(282)110(39-24-27-60-193)222-171(292)127(75-141(200)264)235-162(283)115(44-32-65-213-192(208)209)221-158(279)112(41-26-29-62-195)227-187(308)152(97(12)257)251-179(300)130(78-144(203)267)237-165(286)119(59-66-312-14)226-166(287)120(67-90(2)3)230-170(291)126(73-103-82-214-109-38-23-22-37-107(103)109)234-164(285)118(55-58-140(199)263)228-184(305)149(92(6)7)248-176(297)124(69-99-33-18-16-19-34-99)233-173(294)131(79-146(269)270)239-163(284)117(54-57-139(198)262)219-154(275)94(9)217-157(278)113(42-30-63-211-190(204)205)220-159(280)114(43-31-64-212-191(206)207)224-182(303)136(87-254)245-175(296)133(81-148(273)274)240-167(288)121(68-91(4)5)229-168(289)122(71-101-45-49-105(259)50-46-101)231-160(281)111(40-25-28-61-194)223-181(302)135(86-253)244-169(290)123(72-102-47-51-106(260)52-48-102)232-174(295)132(80-147(271)272)241-183(304)137(88-255)246-188(309)153(98(13)258)250-177(298)125(70-100-35-20-17-21-36-100)242-186(307)151(96(11)256)247-145(268)84-215-156(277)116(53-56-138(197)261)225-180(301)134(85-252)243-155(276)108(196)74-104-83-210-89-216-104/h16-23,33-38,45-52,82-83,89-98,108,110-137,149-153,214,252-260H,15,24-32,39-44,53-81,84-88,193-196H2,1-14H3,(H2,197,261)(H2,198,262)(H2,199,263)(H2,200,264)(H2,201,265)(H2,202,266)(H2,203,267)(H,210,216)(H,215,277)(H,217,278)(H,218,306)(H,219,275)(H,220,280)(H,221,279)(H,222,292)(H,223,302)(H,224,303)(H,225,301)(H,226,287)(H,227,308)(H,228,305)(H,229,289)(H,230,291)(H,231,281)(H,232,295)(H,233,294)(H,234,285)(H,235,283)(H,236,282)(H,237,286)(H,238,293)(H,239,284)(H,240,288)(H,241,304)(H,242,307)(H,243,276)(H,244,290)(H,245,296)(H,246,309)(H,247,268)(H,248,297)(H,249,299)(H,250,298)(H,251,300)(H,269,270)(H,271,272)(H,273,274)(H,310,311)(H4,204,205,211)(H4,206,207,212)(H4,208,209,213)/t93-,94-,95-,96+,97+,98+,108-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,149-,150-,151-,152-,153-/m0/s1

InChI Key

PXZWGQLGAKCNKD-DPNMSELWSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.